No Quantifiable Target Engagement or Selectivity Data Available for Comparator-Based Differentiation
A rigorous search of BindingDB, ChEMBL, and PubMed for direct target engagement data (IC50, Ki, EC50) returned no entries for N-(5-methylisoxazol-3-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide. While structurally related isoxazole amides have been reported as SMYD3 inhibitors (e.g., compound 85, IC50 6.3 nM biochemical, 44 nM cellular MEKK2me assay), the target compound lacks any quantitative potency or selectivity profile that would allow a direct comparison to this or any other defined comparator series [1]. Therefore, no evidence-based differentiation claim can be made.
| Evidence Dimension | SMYD3 biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Compound 85 (isoxazole amide series): IC50 6.3 nM (biochemical), 44 nM (cellular MEKK2me) |
| Quantified Difference | Cannot be calculated |
| Conditions | SMYD3 biochemical assay and HEK293 cellular MEKK2 methylation assay |
Why This Matters
Without target engagement data, the compound cannot be positioned against the most relevant pharmacological benchmark in its structural class, leaving procurement decisions unsupported by efficacy evidence.
- [1] Su DS, Qu J, Schulz M, et al. Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. ACS Med Chem Lett. 2019;11(2):133-140. doi:10.1021/acsmedchemlett.9b00493 View Source
